molecular formula C20H18N4O2S B12179734 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12179734
M. Wt: 378.4 g/mol
InChI Key: BVMKQTIKNODREW-UHFFFAOYSA-N
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Description

The compound 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features an indole core substituted with a benzyloxy group at position 6, linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-14-22-23-20(27-14)21-19(25)12-24-10-9-16-7-8-17(11-18(16)24)26-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23,25)

InChI Key

BVMKQTIKNODREW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions. The thiadiazole moiety is often synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acids, while reduction of the thiadiazole moiety can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of indole derivatives and thiadiazole compounds, which are known for their biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C18H18N4O2S
  • CAS Number : 1219550-72-7

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing indole and thiadiazole moieties. For instance, derivatives similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that related thiadiazole derivatives exhibited GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating potent antiproliferative activity .
    • Another investigation focused on 5-(3-indolyl)-1,3,4-thiadiazoles and found them effective against human tumor cells with notable cytotoxicity .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. The presence of electron-withdrawing groups in the thiadiazole ring enhances the compound's ability to interact with cellular targets.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal activities.

  • Antibacterial Studies :
    • Research has shown that certain thiadiazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substituents on the thiadiazole nucleus play a crucial role in enhancing antibacterial efficacy .
  • Antifungal Activity :
    • Compounds similar to this indole-thiadiazole hybrid have shown promising antifungal activity against various fungal strains, making them candidates for further development as antifungal agents.

Case Study 1: Indole-Thiadiazole Derivatives

A series of indole-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study utilized MTT assays to assess cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that modifications on the thiadiazole ring significantly influenced cytotoxic activity, with some derivatives achieving IC50 values in the nanomolar range .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a range of indole-based compounds with thiadiazole moieties. By systematically altering substituents at various positions on the rings, researchers identified key modifications that enhanced both anticancer and antimicrobial properties. The findings underscored the importance of electronic effects and steric hindrance in determining biological activity .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityGI50 values from 1.4 to 4.2 µM against NCI-60
AntimicrobialBacterial InhibitionSignificant activity against Gram-positive/negative bacteria
AntifungalFungal InhibitionPromising results against various fungal strains

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiadiazole moiety may interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO)
  • Structure : Shares the thiadiazole-acetamide backbone but includes a sulfonic acid group instead of the indole-benzyloxy moiety.
  • Synthesis : Derived from auto-oxidation of a sulfenic acid intermediate, highlighting stability challenges in thiadiazole derivatives .
  • Stability : Chemically unstable compared to the target compound due to reactive sulfonic acid groups, leading to futile metabolic cycles .
Triazole-Acetamide Derivatives (e.g., 6a-m in )
  • Structure : Feature a triazole ring instead of thiadiazole, linked to naphthalene and substituted phenyl groups.
  • Spectroscopy : IR peaks for C=O (1671–1682 cm⁻¹) and C-O (1254–1275 cm⁻¹) align with the target compound’s expected acetamide and benzyloxy stretches .
Indole-Oxadiazole-Thioacetamides (e.g., 2a–i in )
  • Structure : Combine indole with oxadiazole and thioacetamide groups, differing in heterocyclic core and sulfur placement.
Benzimidazole-Triazole-Thiazole Acetamides (e.g., 9a–e in )
  • Structure : Incorporate benzimidazole and thiazole rings, emphasizing modular design for drug discovery.
  • Applications : Designed for antimicrobial or anticancer use, indicating the target compound’s possible therapeutic niches .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Method Notable Properties
Target Compound Indole-Thiadiazole Benzyloxy, Acetamide, 5-Me-thiadiazole Not specified (hypothetical) Predicted stability via methyl substitution
MSO () Thiadiazole Sulfonic acid, Acetamide Auto-oxidation of sulfenic acid Chemically unstable, metabolic recycling
6a () Triazole-Naphthalene Naphthyloxy, Acetamide Click chemistry (Cu-catalyzed) IR: C=O (1671 cm⁻¹), C-O (1254 cm⁻¹)
2a–i () Indole-Oxadiazole Thioacetamide, Oxadiazole Hydrazide closure with CS₂/KOH Anticancer activity, HRMS-validated
9a–e () Benzimidazole-Triazole Phenoxymethyl, Thiazole Multi-step nucleophilic substitution Docking studies for target binding

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzyloxy and thiadiazole groups could be synthesized via methods analogous to triazole derivatives (e.g., click chemistry or cycloaddition) .
  • Stability Advantage : The 5-methyl group on the thiadiazole may enhance stability compared to sulfonic acid derivatives like MSO, which undergo redox cycling .
  • Bioactivity Potential: Indole-thiadiazole hybrids are understudied but may synergize the anticancer properties of indole (e.g., tubulin inhibition) with thiadiazole’s kinase modulation .

Biological Activity

The compound 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide , with a CAS number of 1219558-28-7, is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This compound integrates an indole moiety with a thiadiazole group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. The structure features an indole ring substituted with a benzyloxy group and a thiadiazole moiety linked via an acetamide group. This combination is significant for its potential dual-target activity in various biological systems.

PropertyValue
Molecular FormulaC₁₁H₂₀N₄O₃S
Molecular Weight408.5 g/mol
CAS Number1219558-28-7

Antimicrobial Properties

Recent studies have indicated that thiadiazole derivatives exhibit promising antimicrobial activities. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication.

In vitro testing demonstrated that derivatives of thiadiazoles possess minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.06 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The ability to inhibit these critical enzymes suggests that our compound may also share similar properties.

Anticancer Activity

Thiadiazole derivatives are increasingly recognized for their anticancer potential. In studies evaluating cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), compounds related to our target exhibited IC₅₀ values significantly lower than standard chemotherapeutics like sorafenib . This indicates a strong potential for developing new anticancer agents based on this scaffold.

Study 1: Antibacterial Activity

A recent investigation into the antibacterial efficacy of thiadiazole compounds revealed that certain derivatives could inhibit the growth of E. coli with IC₅₀ values as low as 0.0033 µg/mL . These findings highlight the potential of our compound in addressing antibiotic resistance issues.

Study 2: Anticancer Efficacy

In a study examining the cytotoxic effects of new thiadiazole derivatives, several compounds showed significant apoptotic effects on HeLa cells and other cancer lines, effectively blocking the cell cycle at the sub-G1 phase . The binding affinity to target proteins such as VEGFR-2 was confirmed through in silico docking studies, suggesting that our compound could similarly interact with these targets.

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